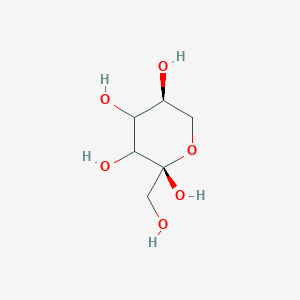
Carbamazepine-d2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamazepine-d2,15N is a deuterated and nitrogen-15 labeled analog of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. The molecular formula of this compound is C15H10D2N15NO, and it has a molecular weight of 239.27 g/mol . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of carbamazepine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine-d2,15N involves the incorporation of deuterium and nitrogen-15 isotopes into the carbamazepine molecule. The general synthetic route includes the following steps:
Nitrogen-15 Labeling: The incorporation of nitrogen-15 is done using nitrogen-15 enriched ammonia or other nitrogen-15 containing reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated and nitrogen-15 enriched reagents.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
化学反应分析
Types of Reactions
Carbamazepine-d2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbamazepine-10,11-epoxide.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include carbamazepine-10,11-epoxide, reduced carbamazepine, and various substituted derivatives.
科学研究应用
Carbamazepine-d2,15N has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates.
Drug Development: Used as a reference standard in the development of new anticonvulsant drugs.
Biological Research: Employed in studies related to the effects of isotopic labeling on drug behavior.
Industrial Applications: Used in the quality control and validation of analytical methods for carbamazepine.
作用机制
Carbamazepine-d2,15N exerts its effects through the same mechanism as carbamazepine. It primarily acts by inhibiting voltage-gated sodium channels, stabilizing hyperexcited nerve membranes, and reducing synaptic transmission. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .
相似化合物的比较
Carbamazepine-d2,15N is compared with other similar compounds such as:
Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.
Eslicarbazepine Acetate: Another analog with a higher selectivity for the inactivated state of sodium channels.
Carbamazepine-d2: A deuterated analog without nitrogen-15 labeling.
The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed insights into the pharmacokinetics and metabolism of carbamazepine compared to its analogs .
属性
分子式 |
C15H12N2O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1 |
InChI 键 |
FFGPTBGBLSHEPO-LHPFHNCUSA-N |
手性 SMILES |
[2H]C1=C2C(=CC=C1)C=CC3=CC=CC(=C3N2C(=O)[15NH2])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


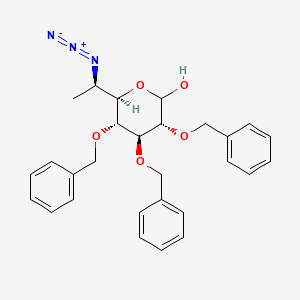
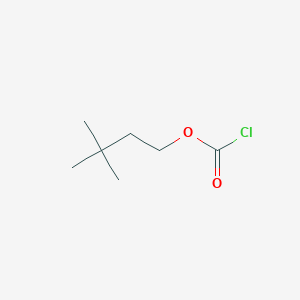
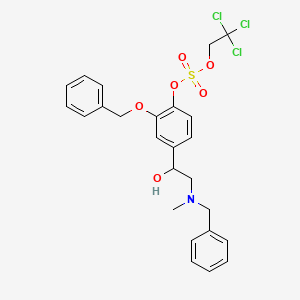

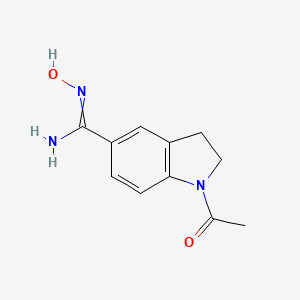
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
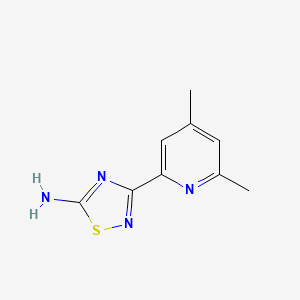
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

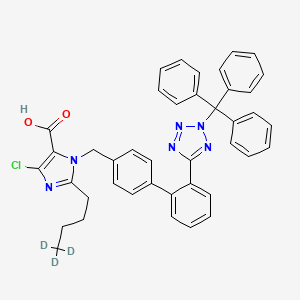
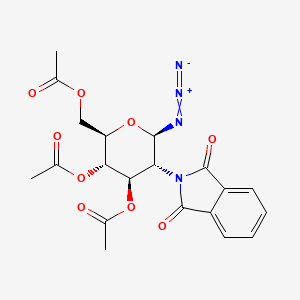
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)

